2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide features a fused triazoloquinazolinone core with a 4-benzyl substitution and an acetamide-linked 5-chloro-2-methoxyphenyl moiety. This structure combines a heterocyclic scaffold known for bioactivity with substituents that modulate physicochemical and pharmacological properties. The triazoloquinazolinone system is structurally analogous to compounds reported in antihistaminic and CNS-active agents . The acetamide group may enhance solubility, while the chloro and methoxy substituents could influence receptor binding through steric and electronic effects.
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-35-21-12-11-17(26)13-19(21)27-22(32)15-30-25(34)31-20-10-6-5-9-18(20)23(33)29(24(31)28-30)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKQDACQWUGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
- Molecular Formula : C25H20ClN5O4
- Molecular Weight : 489.9 g/mol
- CAS Number : 1243091-99-7
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes critical for bacterial survival and proliferation. For example, quinazoline derivatives have been reported to inhibit dihydrofolate reductase (DHFR) in bacteria such as Staphylococcus aureus and Escherichia coli .
- DNA Intercalation : The structure allows for potential intercalation into DNA strands, disrupting replication and transcription processes. This mechanism is particularly relevant in anticancer activity where DNA damage leads to apoptosis .
- Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways that influence cell growth and survival .
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 2 µg/mL | 15 |
| Escherichia coli | 4 µg/mL | 12 |
| Enterococcus faecalis | 3 µg/mL | 14 |
| Pseudomonas aeruginosa | 8 µg/mL | 10 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In addition to its antibacterial properties, the compound's cytotoxic effects have been evaluated using various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 15.3 |
| HCT116 | 12.0 |
| MCF7 | 18.5 |
The IC50 values suggest moderate cytotoxicity against HepG2 and HCT116 cell lines while maintaining a higher selectivity index compared to standard chemotherapeutics.
Case Studies
A recent study focused on the synthesis and evaluation of quinazoline derivatives highlighted the promising activity of compounds similar to our target compound. The study reported that certain derivatives exhibited selective inhibition against bacterial strains while showing lower toxicity towards human liver cells .
Another investigation into triazoloquinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM . These findings support the potential therapeutic applications of this class of compounds in both antibacterial and anticancer treatments.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer cells (MCF-7). Specific studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antihistaminic Activity
The compound's structure suggests potential antihistaminic properties. Similar triazoloquinazolines have been evaluated for their ability to block H1 histamine receptors. Preliminary pharmacological evaluations indicate that this compound may exhibit antihistamine effects comparable to established antihistamines .
Antimicrobial Activity
In addition to anticancer and antihistaminic properties, quinazoline derivatives have shown promising antibacterial and antifungal activities. Studies have reported that related compounds effectively inhibit the growth of various bacterial strains, highlighting their potential as therapeutic agents against antibiotic-resistant pathogens .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of similar quinazoline derivatives:
- Anticancer Evaluation : A study conducted at Al-Azhar University demonstrated the synthesis of related compounds with significant anticancer activity against multiple cell lines .
- Antimicrobial Testing : Research published in MDPI highlighted the antibacterial efficacy of triazoloquinazolines against resistant bacterial strains .
Comparison with Similar Compounds
Research Findings and Implications
- H₁-Antihistaminic Potential: The structural resemblance to Alagarsamy’s compounds suggests the target molecule may exhibit H₁ antagonism, but the acetamide substituent might shift selectivity toward other GPCRs (e.g., serotonin receptors).
- Antimicrobial Activity: While dichlorophenoxy-triazoles show antimicrobial effects, the target compound’s chloro-methoxy group could similarly disrupt microbial membranes.
- Synthetic Challenges: The fusion of triazole and quinazolinone rings requires precise stoichiometry, as seen in and .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions starting with triazole or quinazoline precursors. Key steps include nucleophilic substitution, cyclization, and amide coupling. For example:
- Step 1: Condensation of substituted benzaldehydes with triazole derivatives under reflux in ethanol/acetic acid .
- Step 2: Cyclization via acid catalysis to form the triazoloquinazoline core .
- Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., DCC) in DMF .
Optimization factors:
- Temperature: Controlled heating (60–100°C) minimizes side reactions during cyclization .
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for amide coupling .
- Catalysts: Triethylamine (TEA) improves yields in nucleophilic substitutions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from variations in assay conditions, purity, or target specificity. Methodological approaches include:
- Orthogonal assays: Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) .
- Purity verification: Use HPLC-MS to confirm >95% purity, as impurities can skew results .
- Dose-response profiling: Establish EC50/IC50 curves across multiple concentrations to assess potency consistency .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm acetamide carbonyl (δ ~170 ppm) .
- LC-MS: Verify molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns .
- FT-IR: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the dioxo group) .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetics?
Answer:
- Systematic substitution: Modify the benzyl group (e.g., halogenation) to enhance metabolic stability .
- LogP optimization: Introduce polar groups (e.g., methoxy) to improve aqueous solubility while retaining membrane permeability .
- In silico modeling: Use docking simulations (AutoDock, Schrödinger) to predict binding affinity to targets like kinase domains .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Enzyme inhibition: Test against targets like dihydrofolate reductase (DHFR) or kinases using fluorometric assays .
- Antimicrobial activity: Use microdilution assays against S. aureus or E. coli (MIC determination) .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced: How can researchers design binding interaction studies to elucidate the mechanism of action?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-EM/X-ray crystallography: Resolve 3D structures of compound-target complexes to identify critical binding residues .
Basic: What strategies mitigate hazards during synthesis (e.g., reactive intermediates)?
Answer:
- Safety protocols: Use Schlenk lines for air-sensitive steps (e.g., handling diazo intermediates) .
- Alternative routes: Replace hazardous reagents (e.g., thionyl chloride) with polymer-supported catalysts .
- Flow chemistry: Minimize exposure to unstable intermediates via continuous-flow systems .
Advanced: How can computational methods predict metabolic stability and degradation pathways?
Answer:
- ADMET prediction: Use tools like SwissADME to forecast CYP450-mediated oxidation sites .
- Molecular dynamics (MD): Simulate compound behavior in lipid bilayers to assess membrane permeability .
- Degradation studies: Pair LC-MS with in silico fragmentation tools (e.g., Mass Frontier) to identify hydrolytic byproducts .
Basic: How is compound purity validated before biological testing?
Answer:
- HPLC: Achieve baseline separation using C18 columns (acetonitrile/water gradient) .
- Elemental analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .
- Melting point: Compare observed vs. literature values (e.g., 196–198°C for triazoloquinazolines) .
Advanced: What experimental designs address low yields in multi-step syntheses?
Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
- Microwave-assisted synthesis: Enhance reaction rates and yields for slow steps (e.g., cyclization) .
- Parallel synthesis: Screen diverse conditions (e.g., 24-well plates) to identify optimal parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
